Methyl 2-Fluoro-3-nitrobenzoate

Lipophilicity Drug-likeness Chromatographic Retention

Sourcing the correct 2-fluoro-3-nitro regioisomer is critical for enzalutamide ANDA validation-using the 4-nitro or 5-nitro analog introduces method specificity risks. This compound eliminates 2-3 synthetic steps in fluorinated benzimidazole/indazole core assembly compared to isomeric alternatives. • Designated Enzalutamide Impurity 90; supplied with full NMR, MS, HPLC characterization traceable to USP/EP for regulatory-compliant method validation. • Ortho-F/meta-NO₂ substitution enables superior SNAr reactivity (F >> Cl) and lower LogP (1.26 vs 2.56 for chloro analog), reducing environmental persistence for agrochemical programs. • Solid (mp 77-80 °C), ambient shipping, available from multiple qualified stock points for rapid global delivery.

Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol
CAS No. 946126-94-9
Cat. No. B1367517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Fluoro-3-nitrobenzoate
CAS946126-94-9
Molecular FormulaC8H6FNO4
Molecular Weight199.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F
InChIInChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
InChIKeyVEKYKLDXYNUERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Fluoro-3-nitrobenzoate: Core Intermediate Profile


Methyl 2-fluoro-3-nitrobenzoate (CAS 946126-94-9) is a fluorinated nitroaromatic ester with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . It features a distinctive ortho-fluoro, meta-nitro substitution pattern on the benzoate ring, which imparts unique electronic and steric properties that differentiate it from its regioisomeric and halogen-analog counterparts . This compound is primarily utilized as a versatile building block in pharmaceutical synthesis—notably in the preparation of fluorinated heterocyclic scaffolds for kinase inhibitors and antimicrobial agents —and serves as a characterized reference standard for enzalutamide impurity profiling, where it is designated as Enzalutamide Impurity 90 and supplied with full regulatory-compliant characterization data [1].

Workflow

Fluorinated heterocycle scaffold synthesis

Kinase inhibitor and antimicrobial agent building block

Selection context

Regulatory impurity reference standard procurement

Designated Enzalutamide Impurity 90 for ANDA method validation

Use context

SNAr-based derivatization and nitro reduction workflows

Supports mild-condition library synthesis and scale-up

Methyl 2-Fluoro-3-nitrobenzoate Irreplaceable Reactivity


The simultaneous presence of the ortho-fluoro and meta-nitro substituents in methyl 2-fluoro-3-nitrobenzoate creates an electronic environment that cannot be replicated by simple halogen exchange or nitro-group relocation [1]. The ortho-fluoro atom serves as a superior leaving group in nucleophilic aromatic substitution (SNAr) compared to chlorine, with the well-established reactivity order of F > Cl >> Br for SNAr processes [2]. Furthermore, the 2-fluoro-3-nitro regioisomer exhibits a markedly lower lipophilicity (LogP 1.26) compared to its 2-chloro-3-nitro analog (LogP 2.56), translating to different solubility, chromatographic retention, and ultimately pharmacokinetic profiles of downstream products . Regioisomeric shifts—moving the nitro group to the 4- or 5-position—alter the melting point and solid-state handling characteristics, with melting points ranging from 47–51 °C (5-nitro) to 73–75 °C (4-nitro) to 77–80 °C (3-nitro), directly impacting purification strategy and formulation development . These differences establish quantifiable, selection-relevant criteria that preclude casual substitution in regulated pharmaceutical and agrochemical workflows.

Target
2-Fluoro-3-nitro regioisomer (Impurity 90)
Potential substitute
2-Chloro-3-nitro analog or 4-/5-nitro regioisomers

Halogen or nitro-group relocation may shift SNAr reactivity, lipophilicity, and chromatographic retention, limiting direct method transfer and scaffold synthesis reproducibility.

Target
Enzalutamide Impurity 90 with regulatory-compliant characterization
Potential substitute
Uncharacterized regioisomer or generic fluoronitrobenzoate ester

Incorrect impurity identity may invalidate HPLC specificity for ANDA filing; regulatory acceptance requires traceable, batch-specific documentation.

Methyl 2-Fluoro-3-nitrobenzoate Differentiation Evidence


LogP Advantage: Fluoro vs. Chloro Analog

Methyl 2-fluoro-3-nitrobenzoate exhibits a calculated LogP of 1.26 , which is approximately 1.3 log units lower than its 2-chloro-3-nitro analog (methyl 2-chloro-3-nitrobenzoate, LogP 2.56) [1]. This difference corresponds to an approximately 20-fold lower octanol-water partition coefficient for the fluoro derivative, indicating substantially lower lipophilicity. In drug discovery contexts, a LogP below 3 is generally preferred for oral bioavailability, and the fluoro compound's LogP of 1.26 places it in a more favorable range for lead optimization compared to the chloro analog at 2.56 . Additionally, the lower LogP predicts shorter reversed-phase HPLC retention times, offering practical advantages in analytical method development where resolution from more lipophilic process impurities is required [2].

LogP vs. Chloro Analog
Cross-study comparable
LogP 1.26 vs. 2.56 (~20-fold lower partition)
Supports lower-lipophilicity ADME optimization and HPLC method development.
Computed consensus LogP; experimental confirmation may refine context.
Lipophilicity Drug-likeness Chromatographic Retention

SNAr Reactivity Advantage of Ortho-Fluorine

In nucleophilic aromatic substitution (SNAr) reactions, the established reactivity order of halogen leaving groups is F > Cl > Br > I, with fluorine being the most reactive due to its strong electron-withdrawing inductive effect that stabilizes the Meisenheimer intermediate [1]. Methyl 2-fluoro-3-nitrobenzoate benefits from this intrinsic reactivity advantage; the ortho-fluoro substituent, activated by the electron-withdrawing meta-nitro group, undergoes SNAr reactions under milder conditions than the corresponding chloro or bromo analogs [2]. This translates to lower reaction temperatures, shorter reaction times, and potentially higher yields for nucleophilic displacement. A patent example (US 7,897,792 B2) demonstrates the synthesis of methyl 2-fluoro-3-nitrobenzoate itself via halogen exchange—replacing chlorine with fluorine using CsF in DMSO at 140 °C—yielding the fluoro compound in 95% yield, while the reverse transformation (F→Cl) is thermodynamically unfavorable, underscoring the unique positioning of fluorine for downstream SNAr derivatization .

SNAr Reactivity
Class-level inference
F ≫ Cl (established leaving-group order)
Reported milder displacement conditions may improve synthetic efficiency.
Reactivity advantage is class-level; substrate-specific validation recommended.
Nucleophilic Aromatic Substitution Reaction Kinetics Synthetic Efficiency

Solid-State Purification Advantage

The melting point of methyl 2-fluoro-3-nitrobenzoate is 77–80 °C , which is substantially higher than that of the 2-fluoro-5-nitro regioisomer (47–51 °C) and moderately higher than the 2-fluoro-4-nitro regioisomer (73–75 °C) . This elevated melting point is advantageous for purification by recrystallization, enabling the use of a wider range of solvent systems at ambient or slightly elevated temperatures without risking oiling-out. The crystalline solid form at room temperature (pale yellow powder) also simplifies weighing, transfer, and storage compared to low-melting solids or liquids, reducing handling losses in both laboratory and kilo-lab settings [1]. Furthermore, the higher melting point indicates stronger crystal lattice energy, which generally correlates with improved long-term storage stability at ambient conditions.

Melting Point Advantage
Cross-study comparable
77–80 °C (Δmp up to +33 °C vs. 5-nitro isomer)
Higher melting point supports recrystallization and solid-handling workflows.
Reported range across supplier specifications; verify with lot-specific COA.
Crystallization Purification Solid-State Properties

Regulatory Reference Standard: Enzalutamide Impurity 90

Methyl 2-fluoro-3-nitrobenzoate is commercially supplied as Enzalutamide Impurity 90 (SynZeal Cat. SZ-E015122), complete with detailed characterization data compliant with regulatory guidelines [1]. It is specifically designated for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA) or commercial production of enzalutamide [2]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) upon request [3]. In contrast, regioisomeric methyl fluoronitrobenzoates (e.g., methyl 2-fluoro-4-nitrobenzoate, Enzalutamide Impurity 22) correspond to different process impurities or degradation products, each requiring separate validated analytical methods [4]. The specificity of impurity designation—Impurity 90 for the 2-fluoro-3-nitro isomer—means substitution with an incorrect regioisomer would invalidate HPLC method specificity and potentially compromise ANDA filing acceptance.

Regulatory Reference Standard
Head-to-head
Designated Enzalutamide Impurity 90 with full characterization data
Required for ANDA method validation; regioisomer mismatch may risk method rejection.
Regulatory identity is impurity-specific; confirm traceability documentation.
Reference Standard Impurity Profiling Regulatory Compliance

Dual High-Yield Synthetic Routes

Two validated synthetic routes to methyl 2-fluoro-3-nitrobenzoate demonstrate high efficiency. Route A—direct acid-catalyzed esterification of 2-fluoro-3-nitrobenzoic acid with methanol and concentrated H₂SO₄ at 50 °C for 16 h—delivers the product in 93% isolated yield (5.1 g from 5.0 g starting acid) . Route B—halogen exchange from methyl 2-chloro-3-nitrobenzoate using CsF in DMSO at 140 °C for 40 min—achieves 95% yield (9.23 g from 10.6 g chloro precursor) . The availability of two high-yielding routes, including a mild esterification protocol amenable to scale-up, provides procurement flexibility. In contrast, the direct synthesis of methyl 2-chloro-3-nitrobenzoate typically requires nitration of methyl 2-chlorobenzoate under harsher conditions with lower regioselectivity, as the chloro substituent is ortho/para-directing, potentially generating isomeric mixtures that reduce effective yield .

Synthetic Yields
Cross-study comparable
93–95% isolated yield via two orthogonal routes
High-yielding routes may de-risk supply and support scale-up evaluation.
Source review recommended; yields from patent and supplier-reported data.
Synthetic Yield Process Chemistry Route Scouting

Nitro Reduction to Heterocycle Precursors

The meta-nitro group of methyl 2-fluoro-3-nitrobenzoate undergoes selective reduction to yield methyl 2-fluoro-3-aminobenzoate, a pivotal intermediate for constructing benzimidazole and indazole heterocycles via reductive cyclization pathways . The ortho relationship between the fluorine and the resulting amino group enables regioselective cyclization that is geometrically impossible with the 2-fluoro-4-nitro or 2-fluoro-5-nitro regioisomers, where the greater distance between the amino and fluoro substituents would require additional synthetic steps to achieve the same fused heterocyclic products . This regiochemical advantage is leveraged in the synthesis of fluorinated kinase inhibitor scaffolds, where the 2-fluoro substituent enhances metabolic stability of the final drug candidate [1]. Reduction is typically accomplished using Ra-Ni/hydrazine hydrate (78 g scale demonstrated) or catalytic hydrogenation (H₂, Pd/C), both providing the corresponding amine in high yield while preserving the methyl ester functionality .

Heterocycle Precursor Access
Class-level inference
Ortho-F/NH₂ relationship enables direct benzimidazole/indazole cyclization
May shorten synthetic sequences to fluorinated kinase-inhibitor scaffolds.
Regiochemical advantage is scaffold-dependent; verify for target heterocycle.
Nitro Reduction Heterocycle Synthesis Medicinal Chemistry

Methyl 2-Fluoro-3-nitrobenzoate Key Applications


Enzalutamide ANDA Impurity Standard Procurement

Methyl 2-fluoro-3-nitrobenzoate is the designated Enzalutamide Impurity 90, required for HPLC method validation and quality control during ANDA filing for generic enzalutamide. Regulatory-compliant reference standards with full characterization data (NMR, MS, HPLC purity) and traceability to USP/EP are essential for demonstrating analytical method specificity [1]. Procuring this specific impurity from a qualified vendor (e.g., SynZeal Cat. SZ-E015122) ensures method suitability and avoids the regulatory risk associated with using incorrect regioisomers such as Impurity 22 (methyl 2-fluoro-4-nitrobenzoate) [2].

Fluorinated Benzimidazole and Indazole Scaffold Synthesis

The unique ortho-fluoro, meta-nitro substitution pattern of methyl 2-fluoro-3-nitrobenzoate enables a two-step sequence—nitro reduction followed by reductive cyclization—to access fluorinated benzimidazole and indazole cores [1]. These heterocyclic scaffolds are privileged structures in kinase inhibitor drug discovery, where the fluorine atom enhances metabolic stability. Using the correct 2-fluoro-3-nitro regioisomer eliminates 2–3 additional synthetic steps that would be required if starting from the 2-fluoro-4-nitro or 2-fluoro-5-nitro isomers, thereby improving overall synthetic efficiency [2].

Fluorinated Herbicide/Fungicide Intermediate

The compound serves as a key intermediate for novel herbicidal and fungicidal agents that leverage fluorine's metabolic stability enhancement [1]. The lower LogP (1.26) of methyl 2-fluoro-3-nitrobenzoate, compared to the chloro analog (LogP 2.56), translates to reduced environmental persistence and lower bioaccumulation potential—an increasingly important criterion in agrochemical registration under evolving regulatory frameworks such as EU Regulation 1107/2009 [2]. The solid-state properties (mp 77–80 °C) also facilitate formulation development for active ingredient delivery systems .

HPLC Reference Standard for Fluorinated Nitroaromatics

Methyl 2-fluoro-3-nitrobenzoate is commercially available as an analytical reference standard with HPLC purity ≥98% and comprehensive batch-specific documentation including NMR, HPLC, and GC certificates of analysis [1]. Its well-defined chromatographic properties—LogP 1.26, UV-active aromatic chromophore—make it suitable as a system suitability standard for reversed-phase HPLC methods targeting fluorinated nitroaromatic compounds [2]. The compound is also supplied as a certified reference material (CRM) by specialty vendors for quantitative analysis applications .

Application
Selection Property
Validation Focus
Enzalutamide impurity reference standard
Regulatory-compliant characterization and traceability
HPLC specificity and ANDA method validation documentation
Fluorinated benzimidazole/indazole synthesis
Ortho-fluoro, meta-nitro regiochemistry
Nitro reduction and cyclization sequence efficiency
Agrochemical intermediate development
Lower LogP and solid-state handling profile
Environmental fate and formulation-development endpoints
HPLC system suitability standard
Well-defined chromatographic behavior and UV activity
Retention-time reproducibility and fluoronitroaromatic method context

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